molecular formula C13H15NO HCl B195582 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride CAS No. 139525-77-2

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride

Cat. No.: B195582
CAS No.: 139525-77-2
M. Wt: 237.72 g/mol
InChI Key: HPYGZUDDGWEYDQ-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride is an organic compound with the chemical formula C13H15NO.HCl. It is a white or yellowish solid, soluble in water and a variety of organic solvents. This compound is primarily used in the field of medicine as a central nervous system inhibitor for the treatment of anxiety, depression, and other mental diseases .

Preparation Methods

The preparation of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride involves the following steps:

Chemical Reactions Analysis

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthyl derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can undergo substitution reactions where the methoxy group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its effects on neurotransmitter balance and its potential use in treating mental health disorders.

    Medicine: It is used in the development of drugs for anxiety, depression, and other central nervous system disorders.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system inhibitor, helping to balance neurotransmitters and reduce symptoms of anxiety and depression. The molecular targets and pathways involved include serotonin and dopamine receptors, which play a crucial role in mood regulation .

Comparison with Similar Compounds

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride can be compared with other similar compounds such as:

    Agomelatine: A melatonergic antidepressant that also acts on serotonin receptors.

    7-Methoxy-1-naphthaleneethanamine: A compound with similar structural features but different pharmacological properties.

The uniqueness of this compound lies in its specific interaction with neurotransmitter systems, making it particularly effective for treating certain mental health disorders .

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h2-6,9H,7-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYGZUDDGWEYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCN)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581546
Record name 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139525-77-2
Record name 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139525-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-methoxy-1-naphthyl)ethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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